![molecular formula C14H15ClN2OS B2647949 2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide CAS No. 438231-19-7](/img/structure/B2647949.png)
2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide
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Overview
Description
The compound is a derivative of 2-amino-N-(4-chlorophenyl)acetamide . This class of compounds is known to have various applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like NMR and IR spectroscopy . The exact structure of “2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide” would need to be determined using similar methods.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 2-amino-N-(4-chlorophenyl)acetamide hydrochloride is a solid at room temperature with a molecular weight of 221.09 .Scientific Research Applications
Synthesis of Novel Compounds
Research on related thiophene derivatives includes the synthesis and evaluation of novel compounds for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have been studied for their ability to sensitize hypoxic mammalian cells to radiation, indicating potential applications in cancer therapy. For instance, a series of nitrothiophenes with basic or electrophilic substituents has been synthesized and evaluated for these purposes, showing some efficacy in vivo for radiosensitization of certain tumors in mice (Threadgill et al., 1991).
Development of Molluscicidal Agents
Thiazolo[5,4-d]pyrimidines, synthesized from compounds structurally similar to the queried chemical, have shown molluscicidal properties. These compounds have been evaluated for their effectiveness against snails that are intermediate hosts for schistosomiasis, a disease caused by parasitic worms. Such research points to the potential for developing new treatments or preventive measures for schistosomiasis (El-bayouki & Basyouni, 1988).
Anticonvulsant Applications
The structural analysis of anticonvulsant enaminones, including compounds with chemical structures similar to the queried molecule, has contributed to understanding their activity mechanism. The crystal structures of these compounds reveal insights into their interactions and potential efficacy as anticonvulsants, providing a basis for further drug development (Kubicki et al., 2000).
Electrochromic and Chiral Recognition Materials
Research into poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives grafted with amino acids, such as L-leucine, has shown that these compounds exhibit excellent electrochromic properties and chiral recognition capabilities. These materials could be further developed for use in electrochromic devices, optical displays, and as sensors for chiral molecules, demonstrating the versatility of thiophene derivatives in materials science (Hu et al., 2014).
Synthesis of Aminothiophenes
Aryl alkyl ketones have been utilized in the Gewald synthesis of 2-aminothiophenes, showcasing the chemical versatility and reactivity of thiophene derivatives. These compounds bear potential for further chemical modifications and applications in various domains of chemistry and pharmacology (Tormyshev et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-11-8(2)19-13(16)12(11)14(18)17-10-6-4-9(15)5-7-10/h4-7H,3,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZHNIKTUDLGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
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